molecular formula C5H11ClF3NO B7971123 4-Trifluoromethoxy-butyl-ammonium;chloride

4-Trifluoromethoxy-butyl-ammonium;chloride

Cat. No.: B7971123
M. Wt: 193.59 g/mol
InChI Key: MJWJHLJNEJOIEX-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-butyl-ammonium chloride is a chemical compound with the molecular formula C5H11F3NO.Cl. It is known for its unique properties due to the presence of the trifluoromethoxy group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxy-butyl-ammonium chloride typically involves the reaction of 4-trifluoromethoxybutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The process involves the following steps:

    Preparation of 4-trifluoromethoxybutan-1-amine: This intermediate is synthesized through the reaction of 4-bromo-1-butanol with trifluoromethanol in the presence of a base.

    Formation of 4-Trifluoromethoxy-butyl-ammonium chloride: The intermediate is then reacted with hydrochloric acid to form the final product.

Industrial Production Methods

Industrial production of 4-Trifluoromethoxy-butyl-ammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-butyl-ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Trifluoromethoxy-butyl-ammonium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-butyl-ammonium chloride involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxy-butyl-amine: Similar structure but lacks the chloride ion.

    4-Trifluoromethoxy-butyl-ammonium bromide: Similar structure but with a bromide ion instead of chloride.

    4-Trifluoromethoxy-butyl-ammonium iodide: Similar structure but with an iodide ion.

Uniqueness

4-Trifluoromethoxy-butyl-ammonium chloride is unique due to its specific combination of the trifluoromethoxy group and the chloride ion. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-(trifluoromethoxy)butylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWJHLJNEJOIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(F)(F)F)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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